molecular formula C12H17BrN2O2 B13015970 tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13015970
M. Wt: 301.18 g/mol
InChI Key: JQPMAGGHMFTEHF-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-5-methylpyridin-3-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (5-bromopyridin-3-yl)carbamate: This compound has a similar structure but lacks the methyl group on the pyridine ring.

    tert-Butyl (6-methylpyridin-3-yl)carbamate:

    tert-Butyl carbamate: This simpler compound lacks both the bromine atom and the pyridine ring.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-5-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8-5-9(6-14-10(8)13)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

JQPMAGGHMFTEHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)CNC(=O)OC(C)(C)C

Origin of Product

United States

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